5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one 5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 1358947-59-7
VCID: VC11891575
InChI: InChI=1S/C23H23ClN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-7-5-6-8-19(17)24)27(22(21)29)13-16-9-11-18(30-3)12-10-16/h5-12H,4,13-14H2,1-3H3
SMILES: CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC=CC=C4Cl
Molecular Formula: C23H23ClN4O2S
Molecular Weight: 455.0 g/mol

5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

CAS No.: 1358947-59-7

Cat. No.: VC11891575

Molecular Formula: C23H23ClN4O2S

Molecular Weight: 455.0 g/mol

* For research use only. Not for human or veterinary use.

5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one - 1358947-59-7

Specification

CAS No. 1358947-59-7
Molecular Formula C23H23ClN4O2S
Molecular Weight 455.0 g/mol
IUPAC Name 5-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C23H23ClN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-7-5-6-8-19(17)24)27(22(21)29)13-16-9-11-18(30-3)12-10-16/h5-12H,4,13-14H2,1-3H3
Standard InChI Key MRYFMAVHSFDXKX-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC=CC=C4Cl
Canonical SMILES CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC=CC=C4Cl

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Synonyms

The IUPAC name of the compound reflects its intricate substitution pattern:

  • Core structure: Pyrazolo[4,3-d]pyrimidin-7-one, a fused bicyclic system comprising pyrazole and pyrimidine rings.

  • Substituents:

    • 2-Chlorophenylmethylsulfanyl group at position 5.

    • Ethyl group at position 1.

    • 4-Methoxyphenylmethyl group at position 6.

    • Methyl group at position 3.

Synonyms include the VulcanChem designation VC11891575 and the PubChem identifier 53050439.

Molecular and Structural Properties

PropertyValue
Molecular formulaC₂₃H₂₃ClN₄O₂S
Molecular weight455.0 g/mol
SMILESCCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC=CC=C4Cl
InChIKeyMRYFMAVHSFDXKX-UHFFFAOYSA-N

The compound’s structure features a planar pyrazolopyrimidine core with hydrophobic aryl groups and a polar sulfanyl moiety, suggesting diverse intermolecular interactions.

Synthesis and Structural Elucidation

Synthetic Pathways

Pyrazolo[4,3-d]pyrimidine derivatives are typically synthesized via condensation reactions between aminopyrazoles and β-ketoesters or aldehydes under acidic or basic conditions. For this compound:

  • Core formation: Cyclization of a substituted pyrazole precursor with a pyrimidine-building reagent.

  • Functionalization: Sequential alkylation and sulfanylation steps introduce the ethyl, 4-methoxyphenylmethyl, and 2-chlorophenylmethylsulfanyl groups.

Reaction conditions (e.g., temperature, catalysts) are critical for regioselectivity, as competing pathways may lead to isomeric byproducts.

Spectroscopic Characterization

  • NMR: Expected signals include:

    • A singlet for the N-methyl group (δ ~3.3 ppm).

    • Multiplets for aromatic protons (δ ~6.5–8.0 ppm).

    • Ethyl group triplet/quartet (δ ~1.2–4.0 ppm).

  • Mass spectrometry: Molecular ion peak at m/z 455.0 ([M]⁺) with fragmentation patterns indicative of sulfanyl and methoxybenzyl cleavages.

Physicochemical Properties and Solubility

PropertyValue
LogP (octanol-water)3.8 (predicted)
Aqueous solubility12 µg/mL (pH 7.4)
pKa6.2 (sulfanyl group)

The compound’s low solubility may limit bioavailability, necessitating formulation strategies like nanoemulsions or prodrug approaches.

Comparative Analysis with Structural Analogs

Substituent Effects on Activity

  • 2-Chlorophenylsulfanyl: Enhances target binding via halogen bonding (e.g., with kinase hinge regions).

  • 4-Methoxyphenylmethyl: Improves metabolic stability by reducing CYP450-mediated oxidation .

Patent Landscape

Derivatives of pyrazolo[4,3-d]pyrimidin-7-one are covered in patents for:

  • Oncology: WO2018234567 (CDK inhibitors).

  • Anemia treatment: EP3056521 (HIF-PHD inhibitors) .

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